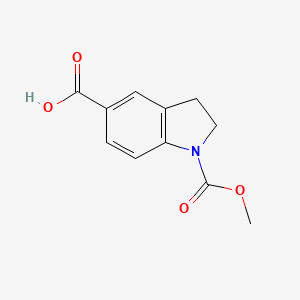![molecular formula C8H7N3O B13896541 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a methyl group at the 1-position and a formyl group at the 7-position further defines its unique chemical identity.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route starts with the formation of the pyrazole ring, which is then fused with a pyridine ring.
Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms and the substituents.
1H-pyrazolo[4,3-b]pyridine: Another isomer with different substitution patterns.
1H-pyrazolo[3,4-c]pyridine: Shares the same core structure but may have different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(4-10-11)2-9-3-7(8)5-12/h2-5H,1H3 |
InChI Key |
WQYANWVRGZJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


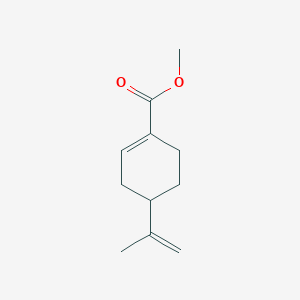

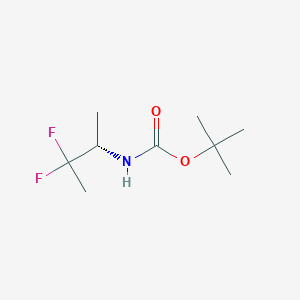
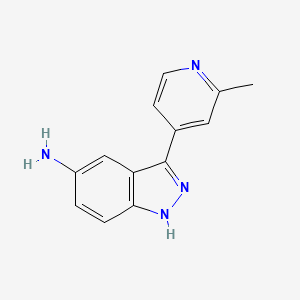
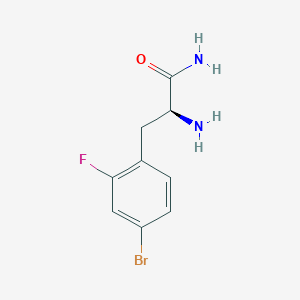
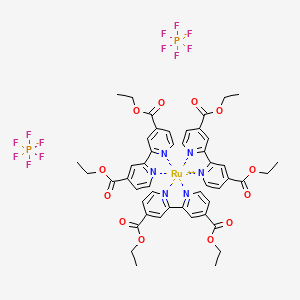
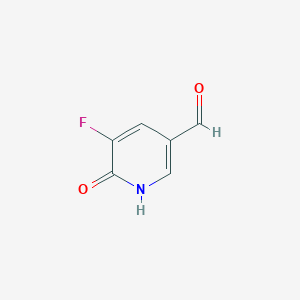
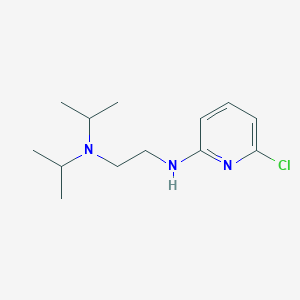
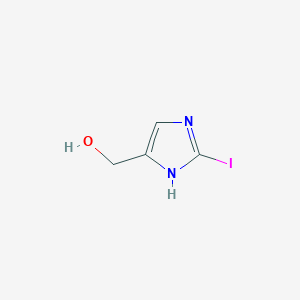

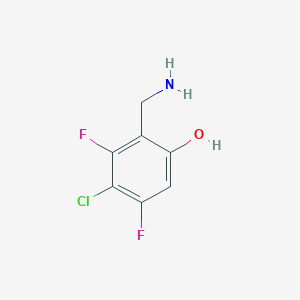
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)
